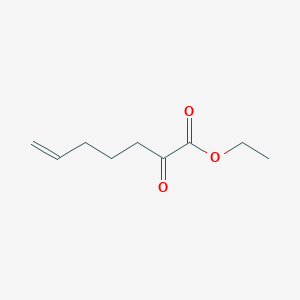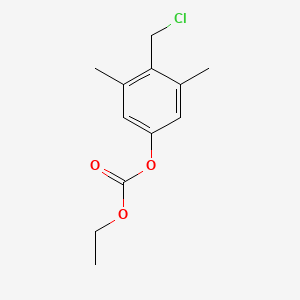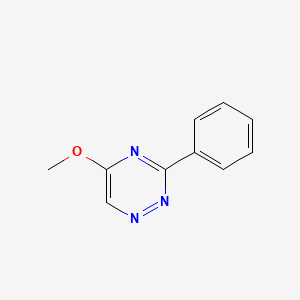
Urea, N,N-dichloro-N',N'-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-dichloro-N’,N’-dimethyl- is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of two chlorine atoms and two methyl groups attached to the nitrogen atoms of the urea molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives, including Urea, N,N-dichloro-N’,N’-dimethyl-, can be achieved through various methods. One common approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas . Another method includes the reaction of isocyanates with amines, which can be performed in water to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of N-substituted ureas often involves the use of phosgene or its substitutes, such as S,S-dimethyl dithiocarbonate, to generate the desired isocyanates or carbamoyl chlorides, which then react with amines to form the urea derivatives . These methods are scalable and can be performed under mild conditions, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-dichloro-N’,N’-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- include phenyliodine diacetate, ammonia, and various amines . These reactions are typically carried out under mild conditions, often in aqueous media to enhance selectivity and yield .
Major Products Formed
The major products formed from the reactions of Urea, N,N-dichloro-N’,N’-dimethyl- depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various N-substituted ureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Urea, N,N-dichloro-N’,N’-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to produce various urea derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Urea, N,N-dichloro-N’,N’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with various substrates. The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, N,N-dimethyl-: A similar compound with two methyl groups attached to the nitrogen atoms, but without the chlorine atoms.
Diuron: A urea derivative with a dichlorophenyl group, used as a herbicide.
Uniqueness
Urea, N,N-dichloro-N’,N’-dimethyl- is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity compared to other urea derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
56751-23-6 |
|---|---|
Formule moléculaire |
C3H6Cl2N2O |
Poids moléculaire |
157.00 g/mol |
Nom IUPAC |
1,1-dichloro-3,3-dimethylurea |
InChI |
InChI=1S/C3H6Cl2N2O/c1-6(2)3(8)7(4)5/h1-2H3 |
Clé InChI |
RSRRIQLNAWPWCJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


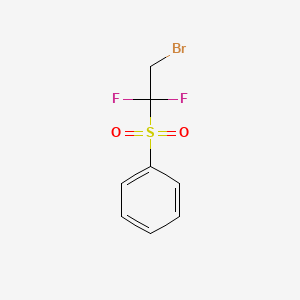
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
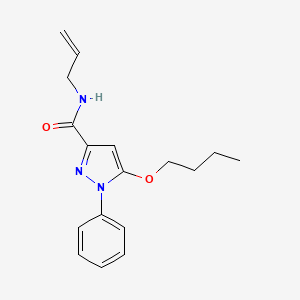


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)


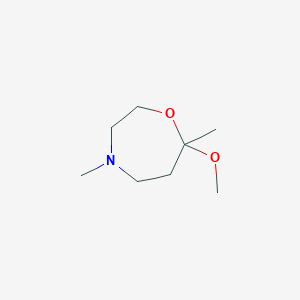
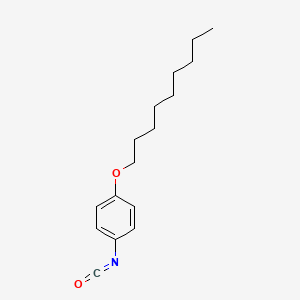
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
